(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

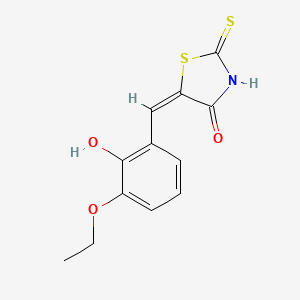

The compound (5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one belongs to the class of benzylidene-substituted thiazol-4(5H)-one derivatives. Its structure features a thiazole core with a mercapto (-SH) group at position 2 and a 3-ethoxy-2-hydroxybenzylidene substituent at position 5 (E-configuration).

Synthesis: The compound is synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and a substituted benzaldehyde (3-ethoxy-2-hydroxybenzaldehyde) under acidic conditions, typically using glacial acetic acid and sodium acetate as catalysts . This method aligns with general procedures for analogous benzylidene-thiazol-4(5H)-one derivatives .

Properties

IUPAC Name |

5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUURNKWQIUZWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001166948 | |

| Record name | 5-[(3-Ethoxy-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001166948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99988-45-1 | |

| Record name | 5-[(3-Ethoxy-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99988-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3-Ethoxy-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001166948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative with a unique molecular structure that has garnered interest for its potential biological activities. This compound, characterized by the presence of a thiazolone ring, ethoxy, and hydroxy functional groups, has shown promise in various pharmacological applications, particularly in antimicrobial and anticancer research.

Molecular Structure and Properties

The molecular formula of this compound is C₁₂H₁₁N₁O₃S₂, with a molar mass of approximately 281.35 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities due to the presence of nitrogen and sulfur atoms within the ring structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₁O₃S₂ |

| Molar Mass | 281.35 g/mol |

| LogP | 0.82 |

| Purity | ≥ 95% |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action may involve the disruption of cellular functions through enzyme inhibition or interference with DNA replication processes.

Anticancer Potential

Research indicates that this compound may possess anticancer properties by targeting specific cellular pathways involved in cancer progression. It is hypothesized that this compound can intercalate with DNA, thereby affecting transcription and replication processes, leading to apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites.

- DNA Intercalation : Its structural properties allow it to intercalate between DNA base pairs, disrupting normal cellular functions.

- Cell Signaling Modulation : It may modulate key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural variations among analogues lie in the substituents on the benzylidene group and modifications to the thiazole ring. Below is a comparative analysis:

Table 1: Substituent Profiles and Molecular Properties of Selected Analogues

Key Observations:

Electron-Donating vs. Withdrawing Groups: Hydroxy and alkoxy substituents (e.g., 3-ethoxy-2-hydroxy) enhance polarity and solubility compared to halogenated derivatives (e.g., 2-chloro, 4-chloro) .

Positional Effects :

- Substituents at the ortho position (e.g., 2-chloro, 2-fluoro) introduce steric hindrance and electronic effects that alter reactivity. For example, 2-chloro derivatives show moderate antibacterial activity (MIC₅₀: 12.5–25 µg/mL) , while 2-fluoro analogues may exhibit distinct binding affinities due to fluorine’s electronegativity .

- Para-substituted derivatives (e.g., 4-chloro) often display higher stability and lipophilicity than ortho isomers .

Multifunctional Substituents :

- Compounds with dual functional groups, such as 5-chloro-2-hydroxy or 3-ethoxy-2-hydroxy, demonstrate synergistic effects. The hydroxyl group enables hydrogen bonding, while chloro/ethoxy groups modulate electronic properties, enhancing antimicrobial or antifungal activity .

Key Insights:

- Antibacterial Activity : Halogenated derivatives (e.g., 2-chloro) exhibit moderate activity against Gram-positive and Gram-negative bacteria, with MIC₅₀ values ranging from 12.5–25 µg/mL .

- Antifungal Activity : Hydroxy-substituted compounds, such as 5-chloro-2-hydroxy, show potent activity against C. albicans (MIC₅₀: 6.25 µg/mL), likely due to hydrogen bonding with fungal cell targets .

- Role of Mercapto Group : The -SH group at position 2 enhances metal chelation and thiol-mediated interactions, critical for inhibiting enzymes like dihydrofolate reductase in pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.